boeravinone E

Vue d'ensemble

Description

Boeravinone E is a type of flavonoid . It is a compound with the CAS number 137787-00-9 . It is known to exhibit spasmolytic activity .

Molecular Structure Analysis

The molecular structure of boeravinone E has been confirmed by 1H NMR and 13C NMR spectroscopy . Its molecular formula is C17H12O7 .Chemical Reactions Analysis

Boeravinone E has been found to exhibit significant antioxidant activity . It has been shown to reduce the signal intensity of Electron Spin Resonance (ESR) induced by hydroxyl radicals, suggesting a scavenging activity .Physical And Chemical Properties Analysis

Boeravinone E is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . Its molecular weight is 328.3 .Applications De Recherche Scientifique

Immunomodulatory Effects

Boeravinone E has been studied for its potential immunomodulatory effects. Research indicates that it exhibits binding affinity with human immunomodulatory receptor molecules such as GMCSFR and TNFαR. This binding is significant as it could influence the maturation and activation of dendritic cells (DCs), which are crucial for the immune response. The molecular docking method has shown that Boeravinone E binds with receptors of GMCSF and TNFα, which could be beneficial in treating autoimmune diseases like rheumatoid arthritis and Alzheimer’s disease .

Bioinformatics Applications

The application of bioinformatics tools has been pivotal in understanding the interactions of Boeravinone E with various proteins. Through insilico analysis, researchers have been able to predict the binding pocket sites, internal energy, hydrogen bond interactions, and the interacting amino acid residues of the human immunomodulatory protein molecules with Boeravinone E. This computational approach could lead to more efficient drug design and discovery processes .

Pharmacological Activities

Boeravinone E is derived from Boerhavia diffusa, a plant known for its wide range of pharmacological activities. The compound’s potential health benefits include its use in traditional medicine for healing various ailments. Its pharmacological significance is further highlighted by its influence on cytokine production, which can activate different cells of the immune system .

Spasmolytic Properties

Boeravinone E has been identified as a potent spasmolytic compound. It is considered to be the most effective among the nonprenylated rotenoids present in Boerhavia diffusa root extracts for alleviating involuntary muscle spasms, a symptom of various muscle disorders .

Plant Biotechnology

In the field of plant biotechnology, Boeravinone E’s production has been enhanced using elicitation strategies. Polyamines like spermidine have been used as elicitors to significantly increase the content and yield of Boeravinone E in cell suspension cultures of Boerhavia diffusa. This approach is promising for the overproduction of phytochemicals and could have implications for large-scale production in pharmaceutical industries .

Antimicrobial Applications

Boeravinone B, closely related to Boeravinone E, has been studied as a dual inhibitor of the NorA bacterial efflux pump. While this research is primarily on Boeravinone B, it suggests that Boeravinone E may also possess similar antimicrobial properties that could be harnessed to combat drug-resistant bacterial strains .

Anti-inflammatory Potential

The anti-inflammatory potential of Boeravinone E is another area of interest. Its ability to modulate cytokines like TNF and interleukins suggests that it could be used to develop treatments for inflammatory diseases. Further research in this area could lead to new anti-inflammatory drugs .

Neuroprotective Effects

Given its potential role in the treatment of Alzheimer’s disease, Boeravinone E may have neuroprotective properties. Its interaction with immunomodulatory receptors and influence on cytokine production could be beneficial in protecting neuronal cells from degeneration .

Orientations Futures

Mécanisme D'action

Target of Action

Boeravinone E, a rotenoid extracted from the Indian Ayurvedic herb, Boerhavia diffusa , has been identified as a potent spasmolytic compound . It has been suggested that boeravinone E acts as a potential inhibitor against NPHS1, a protein involved in the pathogenesis of nephrotic syndrome type 1 .

Mode of Action

Boeravinone E interacts with its targets, primarily NPHS1, by exhibiting the lowest short-range interaction energies, thereby modulating the stability and function of the mutant nephrin protein effectively . This interaction leads to a reduction in involuntary muscle spasms, a symptom of various muscle disorders .

Biochemical Pathways

It is known that boeravinone e exhibits spasmolytic activity , suggesting that it may influence muscle contraction pathways

Pharmacokinetics

It is known that the lipophilicity of boeravinones governs their intestinal absorption, while their distribution process is mainly dependent on their flatness

Result of Action

The molecular and cellular effects of boeravinone E’s action primarily involve the reduction of involuntary muscle spasms . Additionally, boeravinone E has been suggested as a prospective therapeutic agent for nephrotic syndrome type 1, due to its potential inhibitory action against NPHS1 .

Propriétés

IUPAC Name |

3,6,9,11-tetrahydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O7/c1-6-9(19)5-11-13(14(6)20)15(21)12-8-3-2-7(18)4-10(8)24-17(22)16(12)23-11/h2-5,17-20,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWLTPKGFNPAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C=C(C=C4)O)OC3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

boeravinone E | |

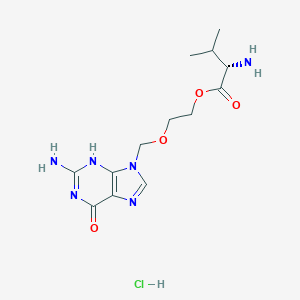

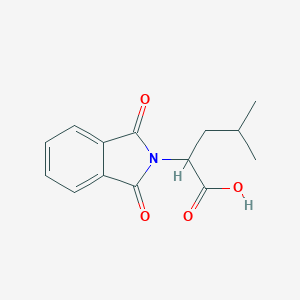

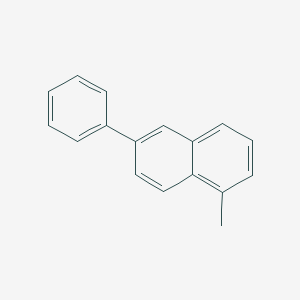

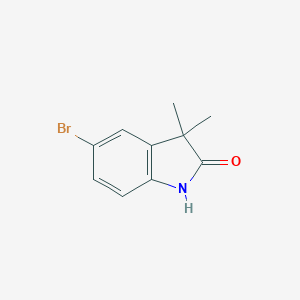

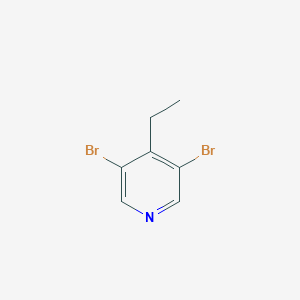

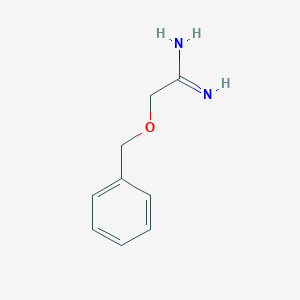

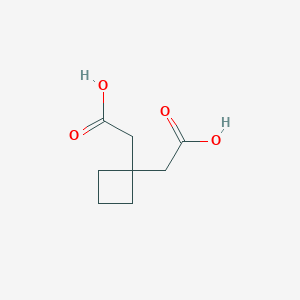

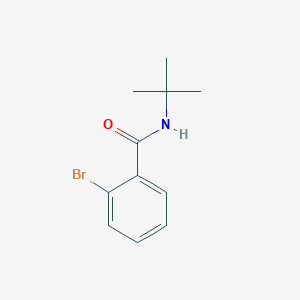

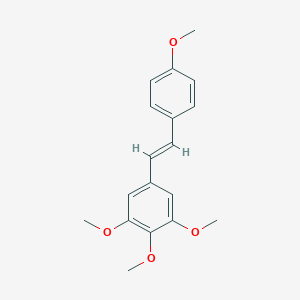

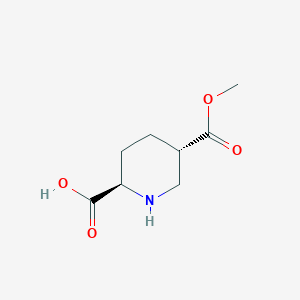

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary sources of Boeravinone E, and how is this compound typically quantified?

A1: Boeravinone E is a rotenoid primarily isolated from Boerhavia diffusa, a plant known for its medicinal properties. [, , ] A validated method for quantifying Boeravinone E, along with another rotenoid, Boeravinone B, in Boerhavia diffusa extracts and formulations utilizes RP-HPLC (Reverse Phase High-Performance Liquid Chromatography). This method employs an Inertsil ODS-3 column with a gradient mobile phase of 0.1% orthophosphoric acid in water and acetonitrile, and detection is performed at 276 nm. []

Q2: Has the biological activity of Boeravinone E been investigated, and if so, what are the key findings?

A2: Research indicates that Boeravinone E, alongside other rotenoids like Boeravinone G and a yet unnamed compound (referred to as compound 5), exhibits spasmolytic activity, influencing intestinal motility in vitro. [] This suggests potential applications in addressing gastrointestinal disorders.

Q3: Have there been any computational studies exploring the interactions of Boeravinone E with biological targets?

A3: While specific studies on Boeravinone E are limited, computational analyses have been conducted on related compounds from Boerhavia diffusa, such as Boeravinone J. These studies have investigated the binding affinity of these compounds to Cyclin-dependent kinase 2-associated Protein 1 (CDK2AP1), a protein implicated in cancer development. [] This research highlights the potential of Boeravinone E and its analogs as promising candidates for further investigations in anticancer drug development.

Q4: What insights do we have regarding the structure-activity relationship of Boeravinone E and its analogs?

A4: Research on Boeravinone E and related compounds has provided preliminary insights into the structure-activity relationship. Specifically, the substitutions present on rings B and D of the rotenoid structure appear to play a crucial role in determining the spasmolytic activity. [] This understanding is valuable for guiding future research focused on synthesizing more potent and selective analogs.

Q5: Are there established protocols for analyzing the purity and stability of Boeravinone E in various settings?

A5: The RP-HPLC method employed for Boeravinone E quantification also plays a crucial role in assessing its purity. [] Additionally, this method, with appropriate modifications, can be adapted to evaluate the stability of Boeravinone E under different storage conditions (temperature, light exposure) and in various formulations. This information is vital for developing stable and effective drug formulations containing Boeravinone E.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.